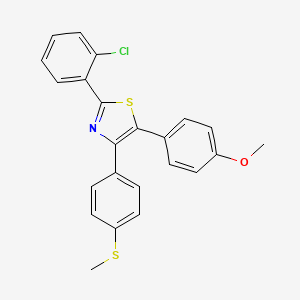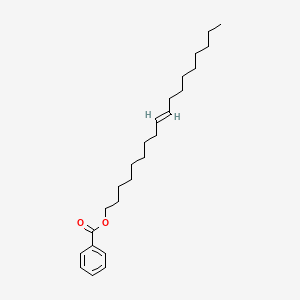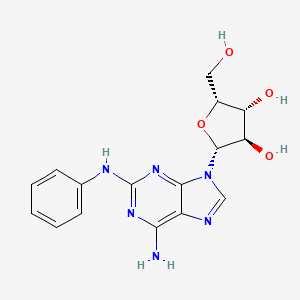
モロンシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Morroniside is a bioactive iridoid glycoside compound found primarily in the fruit of Cornus officinalis, a traditional medicinal plant used in China, Korea, and Japan for over 2,000 years . This compound is known for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties .
科学的研究の応用
Morroniside has a wide range of scientific research applications:
作用機序
Target of Action
Morroniside, an iridoid glycoside isolated from Cornus officinalis Sieb. et Zucc., has been found to interact with several targets. It binds to the hydrophobic sites of GATA3 , a transcription factor . It also targets lysosomal acid lipase (LAL) , a critical enzyme involved in liver fibrosis development . In addition, it has been found to affect cardiomyocyte cell cycle activity and bone marrow stem cells (BMSCs) .
Mode of Action
Morroniside’s interaction with its targets leads to various changes. It reduces GATA3 expression, which in turn increases LAL expression . This inhibits hepatic stellate cells activation, exerting hepatic protective effects . In cardiomyocytes, it increases the levels of cell cycle proteins, including cyclin D1, CDK4, cyclin A2, and cyclin B1 . In BMSCs, it promotes osteogenic differentiation and inhibits inflammation-induced bone loss .
Biochemical Pathways
Morroniside affects several biochemical pathways. It inhibits both canonical and non-canonical NF-κB signaling pathways . It also regulates protein synthesis/degradation . Furthermore, it promotes the expression of osteogenic transcription factors Runx2 and OCN . It also inhibits TRAF6-mediated NF-κB and MAPK signaling .
Pharmacokinetics
Morroniside is quickly absorbed and metabolized, and is widely distributed throughout the body . It exhibits low bioavailability (43%) in SD rats . The absorption process of morroniside may involve multiple transport pathways like passive diffusion as well as efflux protein-mediated active transport .
Result of Action
The action of morroniside results in various molecular and cellular effects. It stimulates cardiomyocyte cell cycle activity and cardiac repair in adult rats . It also promotes osteogenic differentiation of BMSCs, slows the occurrence of the inflammatory response, and inhibits bone loss in mice with inflammatory bone loss . In addition, it inhibits ferroptosis in substantia nigra of the brain and PC12 cells .
Action Environment
Environmental factors such as oxidative stress can influence the action of morroniside. It has been found to inhibit oxidative stress and ferroptosis in Parkinson’s disease models . It also promotes antioxidation, increases the content of reducing agent glutathione (GSH), and decreases the level of the lipid metabolite malondialdehyde (MDA) .
生化学分析
Biochemical Properties
Morroniside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, morroniside has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is essential for cell growth and metabolism . Additionally, it inhibits the activity of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and cell survival.
Cellular Effects
Morroniside exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to protect against oxidative stress and ferroptosis, thereby offering neuroprotection . In cardiomyocytes, morroniside promotes cell proliferation and improves cardiac function following myocardial infarction . Furthermore, it influences cell signaling pathways such as the Wnt/β-catenin pathway, enhancing cell proliferation and migration in hair follicle cells . These cellular effects underscore morroniside’s potential in therapeutic applications for neurodegenerative diseases, cardiovascular disorders, and hair loss.
Molecular Mechanism
At the molecular level, morroniside exerts its effects through various mechanisms. It activates the PI3K/Akt/mTOR signaling pathway, promoting osteogenesis and preventing bone loss . Additionally, morroniside inhibits the binding of lipopolysaccharides to Toll-like receptor 4 (TLR4) on the cell surface, thereby reducing the activation of the NF-κB pathway and subsequent inflammatory responses . These molecular interactions highlight the compound’s ability to modulate key signaling pathways involved in inflammation, cell growth, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of morroniside have been observed to change over time. Studies have shown that morroniside is quickly absorbed and metabolized, with its pharmacokinetic profile indicating rapid distribution throughout the body . Over extended periods, morroniside has demonstrated stability and sustained effects on cellular functions, such as reducing oxidative stress and inflammation in neuronal and cardiac cells . These findings suggest that morroniside maintains its bioactivity over time, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of morroniside vary with different dosages in animal models. In a rat model of myocardial infarction, morroniside administered at doses of 45, 90, and 180 mg/kg showed dose-dependent cardioprotective effects, with higher doses resulting in more significant improvements in cardiac function . Similarly, in models of neuropathic pain, morroniside exhibited dose-dependent analgesic effects, reducing pain hypersensitivity at higher doses . At very high doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
Morroniside is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. It has been shown to activate the Nrf2/ARE signaling pathway, enhancing antioxidant capacity and reducing oxidative stress in neuronal cells . Additionally, morroniside influences lipid metabolism by reducing the levels of malondialdehyde and increasing glutathione content . These interactions highlight the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Morroniside is quickly absorbed and widely distributed within cells and tissues. Studies using Caco-2 cells have shown that morroniside exhibits poor absorption but is not a specific substrate of P-glycoprotein, suggesting alternative transport mechanisms . Once absorbed, morroniside is distributed throughout the body, exerting its pharmacological effects in various tissues, including the brain, heart, and kidneys . This widespread distribution underscores the compound’s potential for systemic therapeutic applications.
Subcellular Localization
The subcellular localization of morroniside plays a crucial role in its activity and function. Studies using green fluorescent protein (GFP) fusion constructs have revealed that morroniside localizes primarily in the cytoplasm . This localization is essential for its interactions with cytoplasmic enzymes and signaling pathways, such as the PI3K/Akt/mTOR pathway . Additionally, morroniside’s cytoplasmic presence allows it to modulate oxidative stress and inflammatory responses effectively . These findings highlight the importance of subcellular localization in determining the compound’s bioactivity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of morroniside typically involves the extraction from Cornus officinalis fruits. The process includes crushing the fruits, rinsing, and alcohol precipitation. The concentrated solution is then adjusted to a pH of 1-3 and loaded onto nonpolar and low-polar macroporous resins. The product is rinsed until colorless and then eluted using an ethanol solution (10-30% concentration). The eluent is collected, concentrated, and subjected to low-temperature decompression drying, followed by crystallization to obtain morroniside .
Industrial Production Methods
Industrial production methods for morroniside are similar to laboratory-scale extraction but on a larger scale. The process involves the use of advanced extraction and purification technologies to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions
Morroniside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving morroniside include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of morroniside, which may exhibit enhanced or altered pharmacological activities .
類似化合物との比較
Morroniside is often compared with other iridoid glycosides such as loganin and cornin. While all these compounds share similar structural features and pharmacological properties, morroniside is unique in its potent neuroprotective and cardioprotective effects . Other similar compounds include:
特性
CAS番号 |
25406-64-8 |
|---|---|
分子式 |
C17H26O11 |
分子量 |
406.4 g/mol |
IUPAC名 |
methyl 3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C17H26O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6?,7?,9-,10?,11?,12-,13+,14-,16?,17+/m1/s1 |
InChIキー |
YTZSBJLNMIQROD-HVOIIHJLSA-N |
SMILES |
CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
異性体SMILES |
CC1C2C(CC(O1)O)C(=COC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
正規SMILES |
CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
同義語 |
morroniside |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252070.png)




![Bicyclo[4.1.0]hepta-2,4-diene](/img/structure/B1252079.png)


